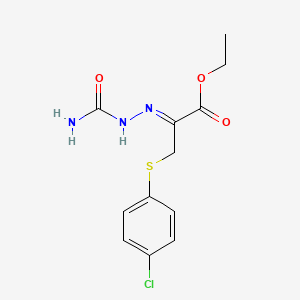
ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate is a complex organic compound that features a unique combination of functional groups, including a carbamoylhydrazinylidene moiety and a chlorophenyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium or platinum, and controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium cyanide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate include:
- Ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-phenylsulfanylpropanoate
- Ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-methylphenyl)sulfanylpropanoate
- Ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-fluorophenyl)sulfanylpropanoate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H14ClN3O3S |
|---|---|
Molecular Weight |
315.78 g/mol |
IUPAC Name |
ethyl (2Z)-2-(carbamoylhydrazinylidene)-3-(4-chlorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C12H14ClN3O3S/c1-2-19-11(17)10(15-16-12(14)18)7-20-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H3,14,16,18)/b15-10+ |
InChI Key |
PPNOOJMKIGOUHV-XNTDXEJSSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC(=O)N)/CSC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)C(=NNC(=O)N)CSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















